![molecular formula C19H15Br2N5O3 B2530375 5-ブロモ-N-(2-(5-(4-ブロモベンジル)-4-オキソ-4,5-ジヒドロ-1H-ピラゾロ[3,4-d]ピリミジン-1-イル)エチル)フラン-2-カルボキサミド CAS No. 921888-74-6](/img/structure/B2530375.png)
5-ブロモ-N-(2-(5-(4-ブロモベンジル)-4-オキソ-4,5-ジヒドロ-1H-ピラゾロ[3,4-d]ピリミジン-1-イル)エチル)フラン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H15Br2N5O3 and its molecular weight is 521.169. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
a. キナーゼ阻害: フラン-2-カルボキサミド部分は、キナーゼと相互作用する可能性があり、この化合物をキナーゼ阻害研究の候補とする。キナーゼは細胞シグナル伝達経路において重要な役割を果たしており、特定のキナーゼを阻害することで、がんなどの疾患に対する標的治療につながる可能性がある。
b. 抗がん剤: ピラゾロ[3,4-d]ピリミジン骨格の存在から、研究者は癌細胞に対するその抗増殖効果を調査することができる。ブロモベンジル基は、選択性を高めたり、薬物動態特性を改善したりする可能性がある。
c. 抗炎症活性: フラン誘導体は、しばしば抗炎症作用を示す。この化合物が炎症性経路を調節するかどうかを調査することは、抗炎症薬の開発にとって価値がある可能性がある。
材料科学とナノテクノロジー
フラン-2-カルボキサミドコアとブロモベンジル基の組み合わせは、材料科学で応用が見いだされる可能性がある。
a. ポリマー改質: この化合物でポリマーを機能化すると、溶解性、安定性、または生物活性などの特性を強化できる可能性がある。
b. ナノ粒子表面改質: 研究者は、この化合物をナノ粒子に付着させることができ、薬物送達や触媒作用のための機能化されたナノ粒子を作成することができる。
要約すると、5-ブロモ-N-(2-(5-(4-ブロモベンジル)-4-オキソ-4,5-ジヒドロ-1H-ピラゾロ[3,4-d]ピリミジン-1-イル)エチル)フラン-2-カルボキサミドは、医薬品化学、有機合成、材料科学において有望である。その多様な用途は、さらなる調査と探求を必要とする。 詳細な研究については、特定の酵素、細胞経路、および潜在的な毒性プロファイルとの相互作用を調べることを検討する . 🌟
特性
IUPAC Name |
5-bromo-N-[2-[5-[(4-bromophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Br2N5O3/c20-13-3-1-12(2-4-13)10-25-11-23-17-14(19(25)28)9-24-26(17)8-7-22-18(27)15-5-6-16(21)29-15/h1-6,9,11H,7-8,10H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVSUNUXIIJPHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(O4)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Br2N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2530292.png)
![4-methoxy-1-methyl-5-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2530293.png)
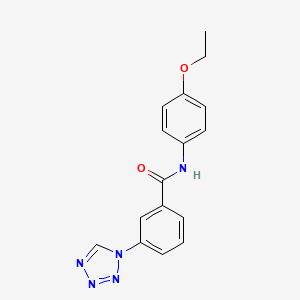
![3-hexyl-1-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2530296.png)

![3-[2-({[(3-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B2530300.png)
![3-amino-N-(2,3-dichlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2530305.png)
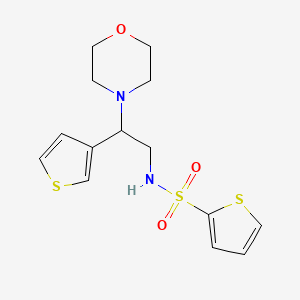
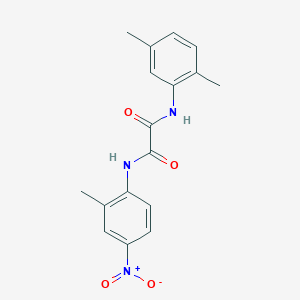
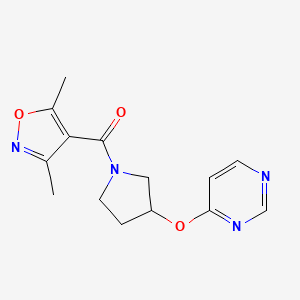
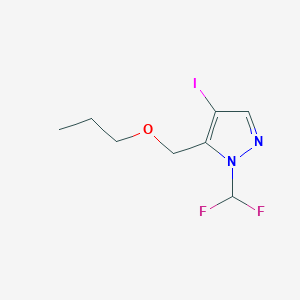
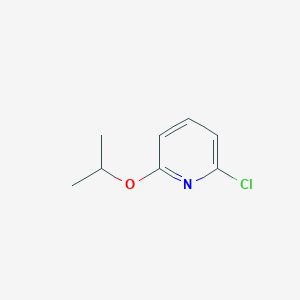
![2-(2-(4-(4-chlorobenzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2530312.png)

